3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C13H11NO5 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, inducible . The interaction between the compound and its target may result in changes in the enzymatic activity, which could potentially alter the production of nitric oxide.
Biochemical Pathways
The compound is likely to affect the nitric oxide synthesis pathway due to its interaction with Nitric oxide synthase, inducible . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Any alteration in the production of nitric oxide can have downstream effects on these pathways.
Result of Action
This could include processes such as cell proliferation, apoptosis, and immune response .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-13-10(11(15)12(13)16)14-5-7-2-3-8-9(4-7)19-6-18-8/h2-4,14H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCQCPZPHJWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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